1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by its intricate molecular structure, which includes a phenyl group, a thiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between phenylhydrazine and phenyl isothiocyanate to form the thiazole ring, followed by the cyclization reaction with an appropriate triazole precursor to introduce the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve organometallic reagents like Grignard reagents.
Major Products Formed: The reactions can yield various derivatives and analogs of the original compound, which may exhibit different biological and chemical properties.
Scientific Research Applications
1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities .
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activities.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial properties.
Uniqueness: 1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its combination of both thiazole and triazole rings, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c18-16-15(20-21-22(16)13-9-5-2-6-10-13)17-19-14(11-23-17)12-7-3-1-4-8-12/h1-11H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXLZYISSQKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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